![molecular formula C14H19NO5S B258269 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor works by inhibiting the activity of the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid enzyme, which is responsible for the catabolism of tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment promote immune tolerance and suppress the activity of immune cells, allowing cancer cells to evade immune surveillance. 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor blocks the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid-mediated tryptophan degradation, thereby restoring the immune response against cancer cells.
Biochemical and Physiological Effects
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been found to enhance the activity of immune cells, including T cells, natural killer cells, and dendritic cells, and promote the production of pro-inflammatory cytokines. 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has also been shown to inhibit the growth and metastasis of various cancer types, including melanoma, breast cancer, and lung cancer.
Advantages and Limitations for Lab Experiments
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has several advantages for lab experiments, including its high potency and specificity for the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid enzyme, as well as its stability and solubility in aqueous solutions. However, the compound has some limitations, including its relatively high cost and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
For 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other immunotherapeutic agents.
Synthesis Methods
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor is synthesized through the condensation of 4,5-dimethyl-2-thiophenecarboxylic acid with isopropyl chloroformate, followed by the coupling reaction with 3-amino-4-(aminocarbonyl) butanoic acid. The final product is obtained through the hydrolysis of the isopropyl ester group.
Scientific Research Applications
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The compound works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid), which plays a crucial role in immune regulation and tolerance.
properties
Product Name |
4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid |
|---|---|
Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
4-[(4,5-dimethyl-3-propan-2-yloxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-7(2)20-14(19)12-8(3)9(4)21-13(12)15-10(16)5-6-11(17)18/h7H,5-6H2,1-4H3,(H,15,16)(H,17,18) |
InChI Key |
GJNSPFKUZLXGNR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC(=O)O)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



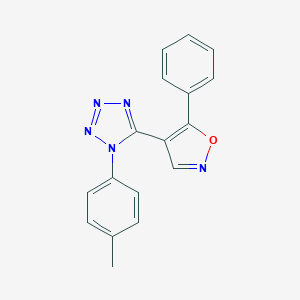
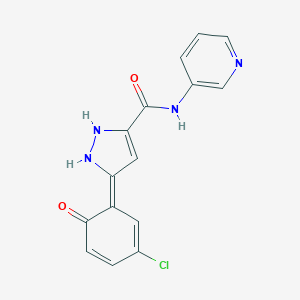
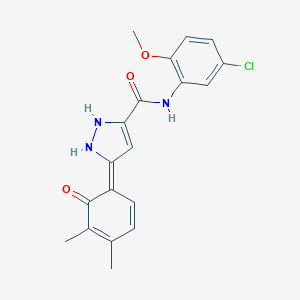
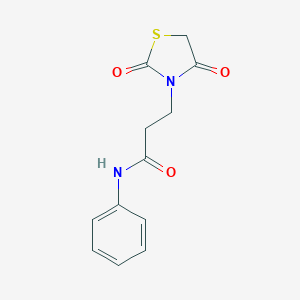
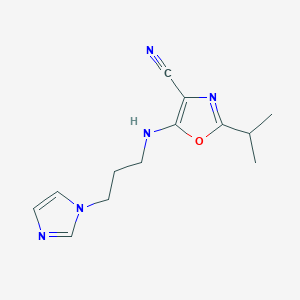
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
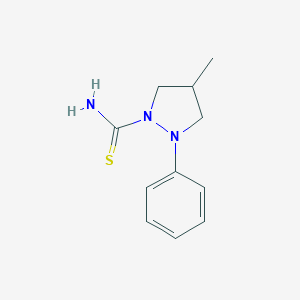
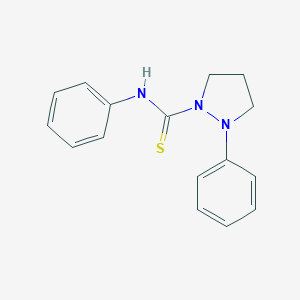
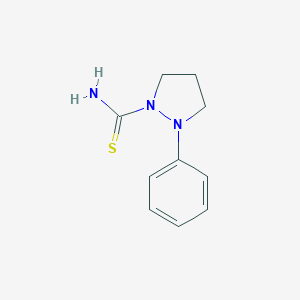
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)